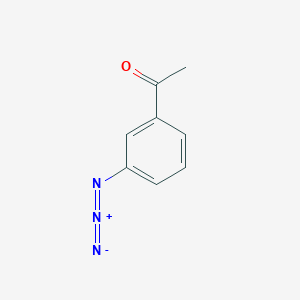

Ethanone, 1-(3-azidophenyl)-

Description

Contextualization of Azido-Functionalized Aromatic Ketones in Organic Synthesis and Chemical Biology

Azido-functionalized aromatic ketones are a class of organic compounds that have gained considerable attention in both organic synthesis and chemical biology. The presence of the azide (B81097) group, a highly energetic and reactive functional group, alongside a ketone moiety on an aromatic ring, provides a powerful toolkit for chemists. rsc.org The azide can act as a precursor to amines, a source of nitrenes, and a dipole for 1,3-dipolar cycloadditions, most notably in "click chemistry". rsc.orgorganic-chemistry.org The ketone group, on the other hand, allows for a wide range of classical carbonyl chemistry, including reductions, condensations, and additions.

In organic synthesis, these compounds serve as versatile intermediates for the construction of complex nitrogen-containing molecules and heterocycles. rsc.orgmdpi.com Their ability to participate in a diverse array of reactions makes them valuable starting materials for the synthesis of pharmaceuticals and functional materials. vulcanchem.com

In the realm of chemical biology, azido-functionalized aromatic ketones are instrumental as photoaffinity labeling agents and bioconjugation handles. osu.edu The azide group can be photochemically activated to generate a highly reactive nitrene intermediate, which can then form a covalent bond with nearby biomolecules, allowing for the identification of binding partners and the study of biological interactions. osu.edu Furthermore, the azide group's utility in bioorthogonal "click" reactions enables the specific labeling and tracking of biomolecules in complex biological systems. vulcanchem.comrsc.org

Historical Development and Evolution of Research on Aryl Azides

The study of aryl azides dates back to their discovery in the 19th century. mdpi.com For a long time, their chemistry was primarily explored for their ability to generate nitrenes upon thermolysis or photolysis, leading to various rearrangement and insertion reactions. at.ua The development of these reactions opened up new avenues for the synthesis of nitrogen-containing compounds.

A significant leap in the utility of aryl azides came with the advent of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century. organic-chemistry.org This reaction, which involves the cycloaddition of an azide with an alkyne to form a triazole ring, provided a reliable method for constructing this important heterocyclic motif. However, the reaction often required harsh conditions and resulted in mixtures of regioisomers.

The turn of the 21st century witnessed a revolutionary development with the introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgrsc.org This reaction is highly efficient, regioselective, and proceeds under mild, often aqueous, conditions, making it exceptionally suitable for applications in materials science and chemical biology. organic-chemistry.orgrsc.org This advancement has dramatically expanded the scope of aryl azide chemistry and solidified their importance in modern research. More recent developments have focused on designing aryl azides with tailored electronic properties to fine-tune their reactivity for specific applications, such as low-temperature activatable adhesion promoters. acs.org

Strategic Importance of Ethanone (B97240), 1-(3-azidophenyl)- as a Versatile Synthetic Intermediate

Ethanone, 1-(3-azidophenyl)- strategically combines the key reactive features of an aryl azide and an aromatic ketone. vulcanchem.com The meta-position of the azide group relative to the acetyl group influences the electronic properties and reactivity of both functional groups. This specific arrangement makes it a particularly valuable and versatile intermediate in a variety of synthetic transformations.

The presence of the azide group makes it a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles. vulcanchem.comheteroletters.org These triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. vulcanchem.com

The ketone functionality can undergo a variety of reactions. For instance, it can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form chalcones. vulcanchem.comheteroletters.org These chalcones are themselves versatile intermediates for the synthesis of various heterocyclic compounds. heteroletters.org Furthermore, the ketone can be reduced to a secondary alcohol, introducing a new stereocenter and expanding the molecular diversity accessible from this starting material. rsc.org The azide group can also be selectively reduced to an amine, providing access to 3-aminoacetophenone derivatives. vulcanchem.com

The dual functionality of Ethanone, 1-(3-azidophenyl)- allows for sequential or orthogonal chemical modifications, making it a powerful tool for the construction of complex molecular architectures and compound libraries for drug discovery and materials science.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of Ethanone, 1-(3-azidophenyl)-.

| Property | Value |

| IUPAC Name | 1-(3-azidophenyl)ethanone |

| Synonyms | 3-Azidoacetophenone, m-Azidoacetophenone, 3-acetylphenylazide |

| CAS Number | 70334-60-0 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | Dark brown oil |

| Melting Point | 44°C-46°C |

Synthesis of Ethanone, 1-(3-azidophenyl)-

The most common and well-established method for the synthesis of Ethanone, 1-(3-azidophenyl)- involves a two-step process starting from 3-aminoacetophenone. vulcanchem.comheteroletters.org

Diazotization: 3-Aminoacetophenone is treated with a cold, acidic solution of sodium nitrite (B80452) to form an in situ diazonium salt. This reaction is typically carried out at temperatures between 0 and 5°C to ensure the stability of the diazonium intermediate. vulcanchem.comrsc.org

Azide Substitution: The resulting diazonium salt solution is then treated with sodium azide. The azide ion displaces the diazonium group, leading to the formation of Ethanone, 1-(3-azidophenyl)-. vulcanchem.comrsc.org

This synthetic route is efficient, with reported yields of up to 94.5%. heteroletters.org The product is typically isolated as a dark brown oil. heteroletters.org

Spectroscopic Data

The structure of Ethanone, 1-(3-azidophenyl)- can be confirmed by various spectroscopic techniques.

| ¹H NMR (400MHz, CDCl₃) | δ (ppm) |

| Triplet | 8.16 (1H) |

| Doublet of doublets | 7.92 (2H) |

| Doublet | 7.51 (1H) |

| Singlet | 2.54 (3H) |

Source: heteroletters.org

Structure

3D Structure

Properties

IUPAC Name |

1-(3-azidophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANPLRJJHYSJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478885 | |

| Record name | Ethanone, 1-(3-azidophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70334-60-0 | |

| Record name | 1-(3-Azidophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70334-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-azidophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-azidophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethanone, 1 3 Azidophenyl

Classical Synthetic Routes and Precursor Chemistry

The traditional and most widely employed methods for the synthesis of Ethanone (B97240), 1-(3-azidophenyl)- rely on well-established chemical transformations. These routes are characterized by their straightforward procedures and use of readily available starting materials.

Diazotization-Azide Coupling Procedures from Aminoacetophenone Derivatives

The most predominant synthetic route to Ethanone, 1-(3-azidophenyl)- involves the diazotization of 3-aminoacetophenone, followed by a coupling reaction with an azide (B81097) source. vulcanchem.comheteroletters.org This two-step, one-pot procedure is a cornerstone of aromatic azide synthesis.

The process begins with the diazotization of 3-aminoacetophenone. In this step, the primary aromatic amine is treated with a diazotizing agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). vulcanchem.comheteroletters.org This reaction is conducted at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. vulcanchem.com

Once the diazonium salt is formed, it is immediately treated with a nucleophilic azide source, most commonly sodium azide (NaN₃). vulcanchem.comheteroletters.org The azide ion displaces the diazonium group (N₂), which is an excellent leaving group, to yield the desired Ethanone, 1-(3-azidophenyl)-. This reaction typically proceeds with high efficiency, with reported yields around 94.5%. vulcanchem.comheteroletters.org

A typical laboratory procedure involves dissolving 3-aminoacetophenone in aqueous hydrochloric acid, cooling the solution in an ice bath, and then adding an aqueous solution of sodium nitrite dropwise. vulcanchem.comheteroletters.org After a short stirring period to ensure complete diazotization, an aqueous solution of sodium azide is added, and the reaction mixture is allowed to warm to room temperature. vulcanchem.comheteroletters.org The product, a dark brown oil, can then be isolated through extraction. vulcanchem.comheteroletters.org

Nucleophilic Substitution Approaches for Azide Group Introduction

While less common for the synthesis of Ethanone, 1-(3-azidophenyl)- itself, nucleophilic substitution represents a fundamental approach for introducing the azide functionality onto an aromatic ring. This method typically involves the displacement of a suitable leaving group, such as a halide, by the azide ion. However, direct nucleophilic aromatic substitution on an unactivated aryl halide is generally challenging.

In some cases, the azide group can be introduced via nucleophilic substitution on an acyl chloride. This involves the reaction of an acid chloride with an azide salt to form an acyl azide, which can then undergo a Curtius rearrangement. masterorganicchemistry.com

The azide ion is an excellent nucleophile, making it suitable for SN2 reactions with alkyl halides or sulfonates. masterorganicchemistry.com For the synthesis of related compounds, such as α-azido ketones, nucleophilic substitution is a key strategy. rsc.org For example, 2'-azidoacetophenone (B2999331) can be synthesized from the corresponding α-halo ketone. d-nb.info

Optimization of Reaction Conditions for Azide Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of Ethanone, 1-(3-azidophenyl)-. Key parameters that are often fine-tuned include temperature, reaction time, and the stoichiometry of the reagents.

For the classical diazotization-azide coupling reaction, maintaining a low temperature (0–5 °C) during the diazotization step is critical to prevent the premature decomposition of the diazonium salt. vulcanchem.com The dropwise addition of both the sodium nitrite and sodium azide solutions helps to control the reaction exotherm and maintain the desired temperature range. vulcanchem.comheteroletters.org

The reaction time can also be optimized. Following the addition of sodium azide, the reaction is typically stirred for a period at low temperature and then for an additional period at room temperature to ensure the completion of the reaction. vulcanchem.comheteroletters.orgrsc.org

The choice of solvent can also influence the outcome of the reaction. While aqueous conditions are standard for the diazotization-azide coupling, other solvents may be employed in different synthetic strategies. For instance, in the synthesis of related azides, polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) are often used for nucleophilic substitution reactions. masterorganicchemistry.com

Modern and Advanced Synthetic Strategies

In addition to the classical methods, modern synthetic chemistry offers more advanced and selective strategies for the preparation of azido-functionalized acetophenones. These methods often provide greater control over the reaction and may offer milder reaction conditions or improved functional group tolerance.

Chemo- and Regioselective Synthesis of Azido-Functionalized Acetophenones

Achieving chemo- and regioselectivity is a significant goal in modern organic synthesis. This is particularly relevant when dealing with multifunctional molecules like acetophenones, where reactions could potentially occur at different sites.

For the synthesis of Ethanone, 1-(3-azidophenyl)-, the regioselectivity is primarily determined by the starting material, 3-aminoacetophenone, in the classical diazotization route. However, other methods are being developed for the direct and selective azidation of aromatic rings. For example, methods using hypervalent iodine reagents have been reported for the azidation of aryl ethers. researchgate.net

The development of new catalytic systems is also a key area of research for achieving selective transformations. These catalysts can direct the reaction to a specific position on the aromatic ring, even in the presence of other reactive functional groups. nih.gov

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of carbon-nitrogen bonds. mdpi.com While not the primary route for the synthesis of Ethanone, 1-(3-azidophenyl)-, transition metal-catalyzed reactions are crucial for the synthesis of related compounds and for the further functionalization of the azide group.

For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used reaction for compounds containing an azide group. vulcanchem.comresearchgate.net This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles from azides and terminal alkynes. researchgate.netresearchgate.net Ethanone, 1-(3-azidophenyl)- is a valuable substrate for these reactions, leading to the synthesis of a wide array of triazole derivatives. vulcanchem.com

Furthermore, transition metal catalysts, such as those based on palladium, rhodium, and iridium, have been employed in a variety of C-H activation and cross-coupling reactions to construct complex aromatic systems. organic-chemistry.orgfrontiersin.org While direct transition metal-catalyzed azidation of an acetophenone (B1666503) at the meta position is not a standard method, the principles of these catalytic cycles are being applied to develop new and more efficient synthetic routes to a wide range of functionalized aromatic compounds.

Green Chemistry Approaches in the Synthesis of Ethanone, 1-(3-azidophenyl)-

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of aryl azides, including Ethanone, 1-(3-azidophenyl)-. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

A significant green advancement is the use of microwave irradiation to facilitate the synthesis of azidoarylketones. Research has demonstrated that the nucleophilic substitution of haloarylketones with sodium azide can be achieved with high efficiency in the solvent dimethyl sulfoxide (DMSO) under microwave heating. researchgate.net This method drastically reduces reaction times from hours, as required by conventional heating, to mere minutes. researchgate.net

The efficiency of microwave irradiation is attributed to the rapid, uniform heating of the reaction mixture, which often leads to higher yields and cleaner reactions. researchgate.net For instance, the synthesis of various β- and γ-azidoarylketones from their corresponding halo-precursors showed yields of 85-95% in reaction times of 12 minutes or less. researchgate.net This methodology presents a viable and environmentally friendly alternative to the traditional diazotization route, provided a suitable halo-precursor like 1-(3-bromophenyl)ethanone is available.

| Method | Precursor | Reagents | Conditions | Time | Yield (%) |

| Microwave | Haloarylketones | Sodium Azide, DMSO | Microwave Irradiation | < 12 min | 85-95% researchgate.net |

| Conventional | Haloarylketones | Sodium Azide, DMSO | Thermal Heating | 24 h | 89% researchgate.net |

Alternative Reagents and One-Pot Procedures

Another green strategy involves the substitution of traditional reagents with more environmentally benign alternatives. For the diazotization step, nitrite ionic liquids have been used as nitrosating agents in place of sodium nitrite. This approach, demonstrated in the synthesis of the para-isomer, can minimize the formation of byproducts and simplify the purification process.

Reactivity and Reaction Mechanisms of Ethanone, 1 3 Azidophenyl

Azide (B81097) Functional Group Transformations

The azide group is the most reactive site in Ethanone (B97240), 1-(3-azidophenyl)-, undergoing a variety of transformations that are fundamental to its application in organic synthesis and chemical biology.

Cycloaddition Reactions

The azide group of Ethanone, 1-(3-azidophenyl)- serves as a 1,3-dipole, enabling its participation in several types of cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.org These reactions are crucial for the construction of complex molecular architectures.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org In this reaction, the azide group of Ethanone, 1-(3-azidophenyl)- reacts with terminal alkynes in the presence of a copper(I) catalyst to produce 1,2,3-triazole derivatives. vulcanchem.com This reaction is known for its exceptional reliability and specificity.

A key feature of the CuAAC is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org The mechanism of the CuAAC involves the in situ formation of a copper(I) acetylide intermediate. wikipedia.org The copper(I) catalyst, which can be generated from copper(II) salts with a reducing agent like sodium ascorbate, coordinates to the alkyne. organic-chemistry.orgwikipedia.org This copper acetylide then reacts with the azide, leading to the formation of a six-membered copper-containing intermediate that subsequently rearranges to the stable 1,4-disubstituted triazole product. nih.gov The reaction is significantly accelerated compared to the uncatalyzed version, with rate enhancements of up to 10⁸. organic-chemistry.org

Table 1: Key Features of CuAAC with Ethanone, 1-(3-azidophenyl)-

| Feature | Description |

| Reactants | Ethanone, 1-(3-azidophenyl)- and a terminal alkyne |

| Catalyst | Copper(I) species, often generated in situ from Cu(II) salts and a reducing agent |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | Exclusively 1,4-isomer |

| Reaction Conditions | Mild, often at room temperature and in aqueous solutions |

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition that utilizes strained cycloalkynes. magtech.com.cn The high ring strain of cycloalkynes, such as cyclooctynes, provides the driving force for the reaction with azides like Ethanone, 1-(3-azidophenyl)-, eliminating the need for a potentially toxic copper catalyst. magtech.com.cnd-nb.info This bioorthogonal reaction is highly valued for its application in biological systems. magtech.com.cn

The scope of SPAAC is broad, with a variety of substituted cyclooctynes being developed to fine-tune the reaction kinetics and stability of the alkyne. magtech.com.cn The reaction proceeds rapidly at room temperature and demonstrates high selectivity. rsc.org The rate of the reaction can be influenced by the structure of both the azide and the cycloalkyne, including electronic effects and the presence of nearby functional groups that can facilitate the reaction through secondary interactions. d-nb.infonih.gov For instance, electron-withdrawing groups on an aryl azide can accelerate the reaction with certain cycloalkynes. d-nb.info

Table 2: Comparison of Common Cycloalkynes in SPAAC

| Cycloalkyne | Key Characteristics |

| Cyclooctyne | The parent and simplest strained alkyne used in SPAAC. d-nb.info |

| Dibenzocyclooctyne (DIBO) | Offers a balance of stability and reactivity. nih.gov |

| Bicyclononyne (BCN) | Exhibits good reactivity and is relatively stable. d-nb.info |

| Azadibenzocyclooctyne (ADIBO/DIBAC) | Possesses high reactivity due to increased ring strain. d-nb.info |

The classical Huisgen 1,3-dipolar cycloaddition is a thermal reaction between a 1,3-dipole, such as the azide group of Ethanone, 1-(3-azidophenyl)-, and a dipolarophile. wikipedia.orgorganic-chemistry.org While the reaction with alkynes is the most prominent, a wide range of other dipolarophiles can be employed, leading to various five-membered heterocycles. organic-chemistry.org

These dipolarophiles include alkenes, nitriles, and carbonyl compounds. organic-chemistry.orgunibo.it The reaction with alkenes yields triazolines, while the reaction with nitriles can produce tetrazoles. unibo.itunibo.it The regioselectivity of the Huisgen cycloaddition is governed by both electronic and steric factors and often results in a mixture of regioisomers, particularly with unsymmetrical alkynes. wikipedia.orgorganic-chemistry.org The reaction typically requires elevated temperatures to overcome the activation barrier. organic-chemistry.org

The azide group of Ethanone, 1-(3-azidophenyl)- can participate in both intermolecular and intramolecular cycloaddition reactions. Intermolecular reactions involve the reaction of the azide with a separate dipolarophile molecule, as seen in the examples above.

Intramolecular cycloadditions occur when the dipolarophile is part of the same molecule as the azide. beilstein-journals.org These reactions can be highly efficient for forming fused heterocyclic systems. For example, a molecule containing both the 3-azidophenyl ethanone moiety and an alkyne group can undergo an intramolecular azide-alkyne cycloaddition to form a triazole-fused ring system. beilstein-journals.org Such reactions are often favored due to the proximity of the reacting groups, which can lead to lower activation energies and higher effective molarities.

Huisgen 1,3-Dipolar Cycloaddition with Diverse Dipolarophiles

Reduction Reactions of the Azido (B1232118) Moiety

The azido group of Ethanone, 1-(3-azidophenyl)- can be selectively reduced to an amine, yielding 3-aminoacetophenone. vulcanchem.com This transformation is a fundamental process in organic synthesis, providing access to an important class of substituted anilines.

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. researchgate.net Care must be taken to preserve the carbonyl group if the amine is the desired product. vulcanchem.com Common methods for the reduction of aryl azides include catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction with reagents such as triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction), or with metal hydrides. researchgate.netrsc.org For instance, the use of Fe3O4 nanoparticles in the presence of hydrazine (B178648) has been reported as an effective method for the reduction of azides to amines. rsc.org In some cases, the reduction of the azide can be accompanied by the reduction of the ketone, leading to the corresponding amino alcohol, depending on the reaction conditions and the reducing agent used. unibo.itunibo.it

Table 3: Common Reagents for the Reduction of Aryl Azides

| Reagent/Method | Description |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A common and clean method for azide reduction. |

| Staudinger Reaction (e.g., PPh₃, then H₂O) | A mild method that proceeds via an iminophosphorane intermediate. |

| Metal Hydrides (e.g., LiAlH₄) | Powerful reducing agents, may also reduce the carbonyl group. vulcanchem.com |

| Hydrazine/Fe₃O₄ | A heterogeneous catalytic system for selective azide reduction. rsc.org |

| Samarium Diiodide (SmI₂) | A single-electron transfer reagent that can be used for azide reduction. researchgate.net |

| Sodium Sulfide (Na₂S) | A classical reagent for the reduction of aromatic nitro compounds, also effective for azides. researchgate.net |

Nucleophilic Substitution Reactions Involving the Azido Group

The synthesis of Ethanone, 1-(3-azidophenyl)- itself is a prime example of a nucleophilic substitution reaction. The process typically begins with the diazotization of 3-aminoacetophenone. vulcanchem.com In this step, the amino group is converted into a diazonium salt, which is an excellent leaving group. Subsequent treatment with an azide source, such as sodium azide, allows the azide anion (N₃⁻) to act as a nucleophile, displacing the diazonium group to form the final product. vulcanchem.com This reaction is a standard method for introducing the azide functionality onto an aromatic ring. vulcanchem.com

The azide ion is recognized as an excellent nucleophile in SN2 reactions, often more so than amines, despite its weak basicity. masterorganicchemistry.com This high nucleophilicity is attributed to the electronic structure of the azide ion. masterorganicchemistry.com In the context of Ethanone, 1-(3-azidophenyl)-, while the azide group is already incorporated, understanding its formation through nucleophilic substitution is key to its synthesis. Further nucleophilic substitution reactions directly on the azido group of the final compound are less common, as the primary reactivity of the azide under many conditions is decomposition or cycloaddition. masterorganicchemistry.com

| Reaction Type | Starting Material | Reagents | Key Intermediate | Product |

| Diazotization & Azide Substitution | 3-aminoacetophenone | 1. HCl, NaNO₂ 2. NaN₃ | Diazonium Salt | Ethanone, 1-(3-azidophenyl)- |

This table summarizes the key steps in the synthesis of Ethanone, 1-(3-azidophenyl)- via nucleophilic substitution.

Thermal and Photochemical Decomposition Pathways of the Azide Group

A defining characteristic of aryl azides, including Ethanone, 1-(3-azidophenyl)-, is their ability to undergo decomposition upon heating or irradiation, leading to the extrusion of dinitrogen (N₂) gas and the formation of a highly reactive nitrene intermediate. This process is the foundation for many of its applications in chemical synthesis and materials science.

Both thermal and photochemical decomposition of Ethanone, 1-(3-azidophenyl)- result in the formation of a phenylnitrene derivative. Nitrenes are electron-deficient species with a neutral nitrogen atom having only six valence electrons, making them highly reactive. The initial product of photolysis is typically the singlet nitrene, which can be extremely short-lived. acs.orgnih.gov In aqueous solutions, this singlet nitrene can rapidly undergo intersystem crossing to the more stable, lower-energy triplet nitrene. acs.orgnih.gov The reactivity of the nitrene is highly dependent on its spin state. Singlet nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds and cycloadditions, while triplet nitrenes are generally less reactive towards these pathways and may instead participate in radical-type reactions. acs.orgfigshare.comacs.org

The thermal decomposition of aryl azides is a well-studied process. The rate of decomposition is influenced by the electronic nature of the substituents on the aromatic ring. For 2-azidobenzophenones, which have a related structure, the rate of pyrolysis is significantly affected by substituents on both the azido-bearing ring and the benzoyl ring. researchgate.net While specific kinetic and thermodynamic data for the thermal decomposition of Ethanone, 1-(3-azidophenyl)- is not extensively detailed in the provided results, the general principles of aryl azide thermolysis apply. The decomposition is an exothermic process due to the formation of the very stable dinitrogen molecule. The kinetics of the decomposition of related azides have been studied, showing that the process can be influenced by the solvent and the presence of other reactive species. researchgate.netmdpi.com For instance, the thermolysis of α-azidoacetophenone phenylsulfonylhydrazones proceeds to form 4-aryl-1H-1,2,3-triazoles, indicating a complex reaction pathway following the initial decomposition. oup.com

Photochemical activation provides a controlled method for generating nitrenes from Ethanone, 1-(3-azidophenyl)- at temperatures where thermal decomposition would be negligible. Photolysis of azides can lead to the formation of triplet alkyl nitrenes, which have been directly detected in solution by laser flash photolysis. figshare.comacs.orgacs.org The presence of the ketone group in the acetophenone (B1666503) structure can act as an intramolecular triplet sensitizer, potentially influencing the spin state of the resulting nitrene. figshare.comwisc.edu

Upon photolysis, the initially formed singlet nitrene can undergo several reaction pathways. In a hydrophobic environment, it can partition between forming the triplet nitrene and rearranging to a didehydroazepine intermediate. acs.orgnih.gov This didehydroazepine is itself reactive and can be trapped by nucleophiles like water. nih.gov The lifetime and reactivity of the singlet nitrene can be significantly influenced by the substitution pattern on the aromatic ring. acs.orgnih.gov For example, electron-withdrawing groups can enhance the stability and lifetime of the singlet nitrene. The reactivity of the photochemically generated nitrene is a key aspect of its use in applications like photoaffinity labeling. acs.orgnih.gov

| Decomposition Method | Key Intermediate | Primary Reactive Species | Potential Subsequent Reactions |

| Thermal | Phenylnitrene | Singlet and/or Triplet Nitrene | Insertion, Rearrangement, Dimerization |

| Photochemical | Excited State Azide | Singlet Nitrene | Intersystem Crossing to Triplet, Rearrangement to Didehydroazepine, Insertion, Cycloaddition |

This table outlines the key aspects of the thermal and photochemical decomposition of the azide group in Ethanone, 1-(3-azidophenyl)-.

Kinetics and Thermodynamics of Thermal Decomposition

Ketone Functional Group Reactivity

The ketone group of Ethanone, 1-(3-azidophenyl)- exhibits the characteristic reactivity of an aryl ketone, providing a versatile site for chemical modification. libretexts.org The carbonyl carbon is electrophilic, making it a target for nucleophilic attack, while the adjacent α-protons are acidic and can be removed by a base to form an enolate. vanderbilt.edu

Ethanone, 1-(3-azidophenyl)- can participate in various condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. vulcanchem.com A notable example is the Claisen-Schmidt condensation, where it reacts with aromatic aldehydes in the presence of a base, such as potassium hydroxide (B78521), to form chalcone (B49325) derivatives. vulcanchem.com For instance, the reaction with p-chlorobenzaldehyde yields 1-(3-azidophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. vulcanchem.com This reaction proceeds through the formation of an enolate from Ethanone, 1-(3-azidophenyl)-, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol (B89426) addition product leads to the formation of the α,β-unsaturated ketone (chalcone). vanderbilt.edu These chalcone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. vulcanchem.com

The ketone can also undergo self-condensation reactions or react with other active methylene (B1212753) compounds under appropriate basic or acidic conditions, further expanding its synthetic utility. vanderbilt.edu The reactivity of the ketone allows for the construction of more complex molecular architectures while retaining the latent reactivity of the azide group for subsequent transformations, such as click chemistry or nitrene generation. vulcanchem.com

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl group of Ethanone, 1-(3-azidophenyl)- is a primary site for nucleophilic attack. ucsb.edu This reactivity is fundamental to many of its synthetic applications. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic Addition:

Weak nucleophiles typically require acid catalysis to enhance the electrophilicity of the carbonyl carbon through protonation. ucsb.edu Stronger nucleophiles can add directly to the carbonyl group. For instance, the reaction with alcohols in the presence of an acid catalyst leads to the formation of acetals. pressbooks.pub This process begins with the nucleophilic addition of the alcohol to the carbonyl, forming a hemiacetal intermediate. pressbooks.pub Subsequent protonation of the hydroxyl group and elimination of water, followed by the attack of a second alcohol molecule, yields the final acetal (B89532) product. pressbooks.pub

Condensation Reactions:

A significant reaction involving the carbonyl center is the Claisen-Schmidt condensation. This base-catalyzed reaction occurs between Ethanone, 1-(3-azidophenyl)- and an aromatic aldehyde that lacks α-hydrogens. vulcanchem.com The process involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields a chalcone derivative. For example, the reaction with p-chlorobenzaldehyde in the presence of potassium hydroxide in ethanol (B145695) produces 1-(3-azidophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. vulcanchem.com

Alpha-Carbon Reactivity and Enolate Chemistry

The presence of the carbonyl group significantly influences the reactivity of the adjacent α-carbon. The protons on this carbon are acidic and can be removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.comutexas.edu This enolate is a potent nucleophile and is central to a variety of carbon-carbon bond-forming reactions. alchem.ie

Enolate Formation and Stability:

The formation of the enolate is a reversible process. masterorganicchemistry.com The stability of the resulting enolate is a key factor in its reactivity. The negative charge is delocalized onto the oxygen atom of the former carbonyl group, which makes the enolate a more stable anion compared to a simple carbanion. masterorganicchemistry.com The choice of base and reaction conditions can influence which enolate is formed if the ketone is unsymmetrical. pitt.edu For Ethanone, 1-(3-azidophenyl)-, which has a methyl group attached to the carbonyl, deprotonation occurs at this methyl group.

Reactions via Enolates:

Enolates generated from ketones can participate in a range of reactions, including:

Halogenation: In the presence of a base, the enolate can react with halogens (like Br₂, Cl₂, I₂) at the α-carbon. alchem.ie

Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule of the same or a different aldehyde or ketone. pitt.eduslideserve.com

Alkylation: Enolates can be alkylated by reacting with alkyl halides in an SN2 reaction. alchem.ie

The enolate of Ethanone, 1-(3-azidophenyl)- can also participate in [3+2] cycloaddition reactions. For example, an enolate-mediated reaction with aryl azides can produce highly substituted 1,2,3-triazoles. researchgate.net

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the phenyl ring in Ethanone, 1-(3-azidophenyl)- towards electrophilic aromatic substitution is governed by the electronic effects of the two substituents: the acetyl group and the azide group.

Electrophilic Aromatic Substitution Patterns

The acetyl group (-COCH₃) is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. wvu.edulibretexts.org The azide group (-N₃) is also generally considered to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the ortho and para positions, although its effect is more complex.

Given that both substituents are deactivating, electrophilic aromatic substitution on Ethanone, 1-(3-azidophenyl)- is expected to be less facile than on benzene (B151609) itself. libretexts.orgmakingmolecules.com The directing effects of the two groups are conflicting. The acetyl group directs to the positions meta to it (positions 5), while the azide group directs to the positions ortho (positions 2 and 4) and para (position 6) to it. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Direct Arylation and Cross-Coupling Reactions

The phenyl ring of Ethanone, 1-(3-azidophenyl)- can also participate in modern coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Direct Arylation:

Direct arylation is a process that involves the coupling of an aromatic C-H bond with an aryl halide or pseudohalide, typically catalyzed by a transition metal like palladium. mdpi.comnih.gov This approach avoids the pre-functionalization of the aromatic ring that is necessary in traditional cross-coupling reactions. The regioselectivity of direct arylation can be influenced by the directing effects of the substituents on the aromatic ring.

Cross-Coupling Reactions:

Traditional cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. wikipedia.orgnih.govuwindsor.ca To utilize Ethanone, 1-(3-azidophenyl)- in such reactions, it would typically need to be converted into an aryl halide or triflate derivative first. These reactions are highly versatile for creating complex molecular architectures. rsc.org

Comprehensive Mechanistic Investigations and Reaction Pathway Elucidation

Detailed mechanistic studies are crucial for understanding and optimizing the reactions of Ethanone, 1-(3-azidophenyl)-. Such investigations often employ a combination of experimental techniques and computational modeling.

One area of significant mechanistic interest is the 1,3-dipolar cycloaddition of the azide group. The Huisgen 1,3-dipolar cycloaddition is a classic example, where the azide reacts with an alkyne or alkene to form a triazole or triazoline, respectively. unibo.it The mechanism of this reaction can be either concerted or stepwise, depending on the substrates and reaction conditions. researchgate.net Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, proceeds through a well-defined catalytic cycle involving copper(I) acetylide intermediates. vulcanchem.com

Mechanistic studies of reactions at the carbonyl center often focus on the formation and reactivity of tetrahedral intermediates in nucleophilic additions and substitutions. ucsb.edumasterorganicchemistry.com For enolate-based reactions, investigations delve into the factors controlling the regioselectivity and stereoselectivity of enolate formation and subsequent reactions.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state structures, and activation energies, complementing experimental findings. organic-chemistry.org For example, computational studies have been used to elucidate the mechanism of inverse electron demand Diels-Alder reactions involving ketones. organic-chemistry.org

Applications of Ethanone, 1 3 Azidophenyl in Advanced Chemical Research

Advanced Materials Science and Polymer Chemistry

The reactivity of Ethanone (B97240), 1-(3-azidophenyl)- also extends to the realm of materials science and polymer chemistry, where it is used to create novel materials with tailored properties.

Polymer Synthesis and Functionalization via Click Chemistry

Click chemistry, particularly CuAAC, has become a cornerstone of modern polymer synthesis and functionalization. nih.govresearchgate.net The high efficiency and specificity of this reaction allow for the precise construction of complex polymer architectures. mdpi.com

Ethanone, 1-(3-azidophenyl)- can be incorporated as a monomer or a functional group into polymer chains. nih.gov This allows for the subsequent modification of the polymer by "clicking" on other molecules with complementary alkyne groups. This approach has been used to create a wide variety of functional polymers, including:

Graft Copolymers: Where side chains of a different polymer are attached to a main polymer backbone.

Block Copolymers: Comprising long sequences of different monomer units. nih.gov

Dendrimers: Highly branched, tree-like polymers.

This ability to precisely control the structure and functionality of polymers is crucial for developing materials with specific properties for applications in drug delivery, nanotechnology, and biomedical engineering. sigmaaldrich.com

Table 2: Polymer Architectures Synthesized Using Azide-Alkyne Click Chemistry

| Polymer Architecture | Description | Application Examples |

| Graft Copolymers | A main polymer chain with side chains of a different polymer. | Improved solubility, stimuli-responsive materials. |

| Block Copolymers | Composed of two or more different polymer blocks. | Self-assembly into micelles for drug delivery. nih.gov |

| Dendrimers | Highly branched, well-defined macromolecules. | Drug and gene delivery, catalysis. |

| Functionalized Microspheres | Polymer beads with functional groups on their surface. researchgate.net | Solid-phase synthesis, separation and purification. researchgate.net |

Design and Fabrication of Functional Coatings and Surfaces

The surface properties of a material often dictate its performance. Ethanone, 1-(3-azidophenyl)- plays a role in the development of functional coatings and the modification of surfaces to impart new properties. european-coatings.comdokumen.pub

By incorporating the azide (B81097) functionality onto a surface, it becomes possible to attach a wide range of molecules via click chemistry. rsc.org This allows for the creation of surfaces with specific characteristics, such as:

Biocompatible coatings: To prevent the rejection of medical implants.

Anti-fouling surfaces: That resist the attachment of microorganisms.

Hydrophilic or hydrophobic coatings: To control the wetting properties of a surface. mdpi.com

Sensor surfaces: That can detect the presence of specific analytes.

For example, a surface can be coated with a polymer bearing azide groups. Then, a molecule with a desired functionality, such as an antimicrobial peptide, can be "clicked" onto the surface to create an antimicrobial coating. researchgate.net This modular approach allows for the rapid and efficient development of a wide variety of functional surfaces for diverse applications. mdpi.com

Development of Responsive and Smart Materials

The dual functionality of Ethanone, 1-(3-azidophenyl)- makes it a prime candidate for the synthesis of responsive and smart materials. These materials can change their properties in response to external stimuli such as light, temperature, or pH. The azide group, for instance, is photoreactive and can be used to create photoresponsive polymers. Upon exposure to UV light, the azide group can be converted into a highly reactive nitrene intermediate, which can then undergo various reactions to alter the material's structure and properties.

Furthermore, the carbonyl group can be utilized to introduce other functional moieties that are responsive to different stimuli. For example, it can be a site for attaching pH-sensitive groups, leading to materials that swell or shrink in response to changes in acidity. The combination of these functionalities allows for the design of multi-responsive materials with complex and tunable behaviors. Research in this area is focused on creating materials for applications such as controlled drug delivery, sensors, and actuators. advancedsciencenews.com

Fabrication of Supramolecular Assemblies and Networks

Supramolecular chemistry, which involves the study of systems composed of a discrete number of molecules, has also benefited from the unique properties of Ethanone, 1-(3-azidophenyl)-. The azide group can participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. vulcanchem.comnih.gov This highly efficient and specific reaction allows for the precise construction of complex supramolecular assemblies and networks. rsc.orgtue.nl

By designing molecules with multiple alkyne groups, researchers can use Ethanone, 1-(3-azidophenyl)- as a linker to create intricate, well-defined architectures such as molecular cages, polymers, and metal-organic frameworks (MOFs). vulcanchem.comrsc.org These structures have potential applications in areas like gas storage, catalysis, and molecular recognition. The ability to control the assembly process at the molecular level opens up possibilities for creating materials with novel and tailored functionalities. tue.nl

Precursor in Heterocyclic Compound Synthesis

Ethanone, 1-(3-azidophenyl)- is a valuable precursor in the synthesis of a wide array of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. kit.edursc.org These compounds are of great interest in medicinal chemistry due to their diverse biological activities. researchgate.net

Synthesis of 1,2,3-Triazole Derivatives

The most prominent application of Ethanone, 1-(3-azidophenyl)- in heterocyclic synthesis is in the formation of 1,2,3-triazole derivatives. beilstein-journals.orgscispace.com The azide-alkyne cycloaddition reaction, a cornerstone of click chemistry, provides a straightforward and high-yielding route to these compounds. vulcanchem.comnih.govorganic-chemistry.orgpcbiochemres.com By reacting Ethanone, 1-(3-azidophenyl)- with various terminal alkynes, a diverse library of 1,4-disubstituted 1,2,3-triazoles can be generated. beilstein-journals.orgnih.gov

The reaction is typically catalyzed by copper(I) and proceeds under mild conditions, tolerating a wide range of functional groups. scispace.comorganic-chemistry.org This versatility has made it a popular method for synthesizing potential drug candidates and biologically active molecules. researchgate.netnih.gov The resulting triazole ring is a stable and rigid scaffold that can be further functionalized to optimize its biological properties. beilstein-journals.org

Table 1: Examples of 1,2,3-Triazole Derivatives Synthesized from Ethanone, 1-(3-azidophenyl)-

| Reactant Alkyne | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Acetylacetone | Reflux | Substituted 1,2,3-triazole | researchgate.net |

| Methyl acetoacetate | Reflux | Substituted 1,2,3-triazole | researchgate.net |

| Methyl cyanoacetate | Reflux | Substituted 1,2,3-triazole | researchgate.net |

| Ethyl acetoacetate | SOCl2 | 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | nih.gov |

Preparation of Pyrazoline and Other Nitrogen-Containing Heterocycles

Beyond triazoles, Ethanone, 1-(3-azidophenyl)- serves as a starting material for the synthesis of other important nitrogen-containing heterocycles, such as pyrazolines. researchgate.netderpharmachemica.come-journals.inafjbs.com The synthesis of pyrazolines often involves a Claisen-Schmidt condensation of Ethanone, 1-(3-azidophenyl)- with an appropriate aldehyde to form a chalcone (B49325) intermediate. vulcanchem.comresearchgate.netderpharmachemica.com This chalcone is then cyclized with hydrazine (B178648) hydrate (B1144303) or its derivatives to yield the pyrazoline ring. derpharmachemica.come-journals.inafjbs.com

This multi-step synthesis allows for the introduction of various substituents on the pyrazoline scaffold, leading to a wide range of derivatives with potentially diverse biological activities. researchgate.netderpharmachemica.com The reaction conditions can be tuned to control the regioselectivity of the cyclization, affording different isomers of the pyrazoline product.

Table 2: Synthesis of Pyrazoline Derivatives from Ethanone, 1-(3-azidophenyl)-

| Aldehyde Reactant | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Aromatic/hetero aldehydes | aq. KOH | Chalcones | Pyrazolines | derpharmachemica.com |

| p-chlorobenzaldehyde | Ethanol (B145695) | 1-(3-azidophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Not specified in abstract | vulcanchem.com |

Diversification of Heterocyclic Scaffolds for Medicinal Chemistry Research

The versatility of Ethanone, 1-(3-azidophenyl)- as a building block extends to the diversification of various heterocyclic scaffolds for medicinal chemistry research. nih.govescholarship.org The ability to introduce both an azide and a carbonyl group into a molecule provides multiple handles for further chemical modification. vulcanchem.com This allows for the creation of complex and diverse molecular architectures that can be screened for potential therapeutic applications. nih.govresearchgate.netrsc.org

For example, the azide group can be reduced to an amine, which can then be used in a variety of coupling reactions to attach different substituents. vulcanchem.com The carbonyl group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to further expand the molecular diversity of the resulting compounds. vulcanchem.com This strategy of scaffold diversification is crucial in the search for new drugs, as it allows for the systematic exploration of chemical space and the optimization of lead compounds. nih.govescholarship.org

Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Ethanone (B97240), 1-(3-azidophenyl)-. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Ethanone, 1-(3-azidophenyl)- in deuterated chloroform (B151607) (CDCl₃) typically exhibits distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. A representative spectrum shows a singlet for the methyl protons (CH₃) at approximately 2.54 ppm. The aromatic protons appear as multiplets in the downfield region. Specifically, a triplet may be observed around 8.16 ppm, a doublet of doublets at about 7.92 ppm, and a doublet at approximately 7.51 ppm, corresponding to the protons on the phenyl ring. The integration of these signals confirms the presence of three methyl protons and four aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying the carbon skeleton. The spectrum will show a signal for the carbonyl carbon of the acetyl group, typically in the range of 196-197 ppm. The methyl carbon of the acetyl group will appear at a much higher field, around 26-27 ppm. The aromatic carbons will produce a series of signals in the region of 120-140 ppm. The carbon atom attached to the azide (B81097) group (C-N₃) is expected to have a chemical shift around 140 ppm, while the other aromatic carbons will have distinct chemical shifts based on their positions relative to the acetyl and azide substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Ethanone, 1-(3-azidophenyl)- in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.54 | Singlet | -CH₃ |

| ¹H | ~7.51 | Doublet | Aromatic CH |

| ¹H | ~7.92 | Doublet of Doublets | Aromatic CH |

| ¹H | ~8.16 | Triplet | Aromatic CH |

| ¹³C | ~26.7 | - | -CH₃ |

| ¹³C | ~120-140 | - | Aromatic CH |

| ¹³C | ~140 | - | C-N₃ |

| ¹³C | ~196.5 | - | C=O |

Mass Spectrometry (MS) Techniques (EI, ESI, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods, such as Electron Ionization (EI), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS), are employed to analyze Ethanone, 1-(3-azidophenyl)-.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.16 g/mol) and several fragment ions. The fragmentation pattern provides valuable structural information. For instance, the loss of the azide group (N₃) or the acetyl group (CH₃CO) can be observed.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules. In the positive ion mode, ESI-MS of Ethanone, 1-(3-azidophenyl)- would typically show the protonated molecule [M+H]⁺ at m/z 162.06619 and may also show adducts with sodium [M+Na]⁺ at m/z 184.04813 or potassium [M+K]⁺ at m/z 200.02207. uni.lu In the negative ion mode, the deprotonated molecule [M-H]⁻ can be observed at m/z 160.05163. uni.lu

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. For Ethanone, 1-(3-azidophenyl)- (C₈H₇N₃O), the calculated exact mass is 161.05891 Da. HRMS can confirm this molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. For example, a study reported a calculated m/z of 460.0912 for a derivative and found a value of 460.0910, demonstrating the accuracy of this technique. clockss.org

Vibrational Spectroscopy (Infrared (IR), Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of Ethanone, 1-(3-azidophenyl)- exhibits several characteristic absorption bands. The most prominent is the strong, sharp peak corresponding to the azide (N₃) asymmetric stretching vibration, which typically appears in the range of 2100-2140 cm⁻¹. Another significant absorption is the carbonyl (C=O) stretching vibration of the ketone group, which is observed around 1680-1700 cm⁻¹. Additionally, the spectrum will show C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The azide and carbonyl stretching vibrations are also observable in the Raman spectrum. The symmetric stretching of the azide group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum.

Table 2: Key Vibrational Frequencies for Ethanone, 1-(3-azidophenyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and can be used for both qualitative and quantitative analysis.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of Ethanone, 1-(3-azidophenyl)- in a solvent like acetonitrile (B52724) typically shows absorption bands in the ultraviolet region. These absorptions are due to π-π* and n-π* electronic transitions within the aromatic ring and the carbonyl group. The presence of the azide group can also influence the electronic spectrum. The substitution of an oxygen group with other groups can lead to a blue-shift in the absorption spectrum. researchgate.net

Fluorescence Spectroscopy: While not as commonly reported for this specific compound, fluorescence spectroscopy could potentially provide information about its excited state properties. The emission spectrum would reveal the wavelengths of light emitted after excitation at a specific wavelength. The quantum yield and lifetime of the fluorescence could also be determined to further characterize its photophysical properties.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement in a crystalline solid.

Single-Crystal X-ray Diffraction: If a suitable single crystal of Ethanone, 1-(3-azidophenyl)- can be grown, single-crystal XRD can provide an unambiguous determination of its molecular and crystal structure. This includes precise bond lengths, bond angles, and intermolecular interactions in the solid state. For related azide-containing compounds, challenges in analysis can arise from the high thermal motion and potential disorder of the azide group, which may require specialized refinement techniques.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present. It can be used to identify the compound, assess its purity, and determine its crystal system and unit cell parameters. For instance, in studies of related materials, PXRD has been used to confirm the preservation of crystallinity after chemical modifications. icn2.cat

Thermal Analysis Techniques for Decomposition Studies

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For Ethanone, 1-(3-azidophenyl)-, DSC can be used to determine its melting point and to study its thermal decomposition. The decomposition of aryl azides is an exothermic process, and DSC can be used to determine the onset temperature and the enthalpy of decomposition. A study on the thermal decomposition of related ortho-substituted phenyl azides utilized DSC to analyze their thermal behavior. akjournals.com This information is crucial for understanding the thermal stability of the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a compound.

Research Findings for the Ortho-Isomer: 1-(2-azidophenyl)-1-ethanone

Studies on 1-(2-azidophenyl)-1-ethanone, the ortho-isomer of the target compound, reveal its thermal decomposition characteristics. In an inert nitrogen atmosphere, the decomposition of aryl azides typically proceeds with the extrusion of a nitrogen molecule. mdpi.com The presence of an ortho-acetyl group can lead to subsequent intramolecular cyclization reactions. researchgate.net

A detailed thermal analysis of 1-(2-azidophenyl)-1-ethanone was conducted using TGA, among other techniques. researchgate.net The analysis under non-oxidative conditions showed a distinct mass loss corresponding to the thermal decomposition of the azide group. This process is highly exothermic and is a key indicator of the compound's thermal hazard potential.

The following table summarizes the typical data obtained from a TGA experiment, illustrated with hypothetical data based on the known behavior of related aryl azides.

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 25 - 150 | ~0-2% | Loss of volatile impurities/moisture |

| 150 - 250 | ~17% | Decomposition of azide group (loss of N₂) |

| > 250 | Variable | Decomposition of the remaining organic moiety |

Note: This table is illustrative. Specific values for Ethanone, 1-(3-azidophenyl)- would require experimental verification.

It is established that the electronic effects of substituents on the aryl ring influence the thermal stability of phenyl azides. researchgate.net For meta-substituted isomers like Ethanone, 1-(3-azidophenyl)-, the electronic communication between the azide and the acetyl group is different from that in the ortho-isomer, which may result in a different decomposition onset temperature and profile. Computational studies have suggested that meta-substitution can have a counterproductive effect on lowering the activation energy for decomposition compared to ortho- and para-substitution. ethz.ch

Advanced Calorimetric Methods (e.g., C80 calorimetry)

Advanced calorimetric techniques, such as C80 calorimetry, provide precise measurements of the heat flow associated with the decomposition of a substance. This allows for the determination of key thermodynamic parameters, including the enthalpy of decomposition (ΔHd), which is crucial for assessing the energetic properties and potential hazards of a compound.

Research Findings for the Ortho-Isomer: 1-(2-azidophenyl)-1-ethanone

The thermal decomposition of 1-(2-azidophenyl)-1-ethanone was analyzed using C80 calorimetry, which confirmed the highly exothermic nature of its decomposition. researchgate.net The study reported a significant heat release, which, when combined with the rate of decomposition, provides a comprehensive safety assessment.

The C80 analysis of 1-(2-azidophenyl)-1-ethanone showed an exothermic decomposition starting at an onset temperature (T0) of 110 °C. researchgate.net The heat of decomposition (ΔHd) was measured to be substantial, indicating a significant release of energy.

The following interactive data table presents the calorimetric data obtained for 1-(2-azidophenyl)-1-ethanone, which serves as a reference for the expected energetic behavior of its meta-isomer.

| Compound | Onset Temperature (T₀) (°C) | Peak Temperature (Tₚ) (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |

| 1-(2-azidophenyl)-1-ethanone | 110 | Not Reported | -1487 |

Data sourced from a study on ortho-substituted phenyl azides. researchgate.netresearchgate.net

The negative and large value of the enthalpy of decomposition highlights the significant energy released during the thermal breakdown of the molecule. This is a characteristic feature of azide-containing compounds. rsc.org The onset temperature provides a critical parameter for handling and processing, indicating the temperature at which the self-heating exothermic decomposition begins. For the meta-isomer, while the general exothermic nature is expected to be similar, the precise onset temperature and enthalpy of decomposition may vary due to the different substitution pattern.

Computational and Theoretical Studies of Ethanone, 1 3 Azidophenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Ethanone (B97240), 1-(3-azidophenyl)-. nih.gov DFT calculations are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. scispace.com

For Ethanone, 1-(3-azidophenyl)-, DFT calculations can elucidate key features of its electronic structure. These studies typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this, a wealth of information can be derived, including the distribution of electron density, molecular orbital energies, and the electrostatic potential map.

Key parameters obtained from DFT for assessing reactivity include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) Analysis: This analysis provides insight into charge distribution on individual atoms, revealing the most electrophilic and nucleophilic sites. For 1-(3-azidophenyl)ethanone, this would highlight the reactivity of the carbonyl carbon, the oxygen, and the nitrogen atoms of the azide (B81097) group.

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| NBO Charge on Carbonyl C | +0.55 e | Indicates a significant electrophilic character at this position. |

| NBO Charge on Terminal N (azide) | -0.40 e | Indicates a significant nucleophilic character at this position. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface (PES) of a chemical reaction. mercuryconsortium.org This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. numberanalytics.com A transition state is the highest energy point along a reaction coordinate and its structure is key to understanding the reaction mechanism. solubilityofthings.com

For Ethanone, 1-(3-azidophenyl)-, two primary reaction types are of interest for computational modeling:

Thermal Decomposition: Aryl azides are known to thermally decompose, extruding dinitrogen (N₂) to form a highly reactive nitrene intermediate. Computational modeling can determine the activation energy for this process by locating the transition state for N₂ elimination. Further calculations can then explore the subsequent reactions of the resulting 3-acetylphenylnitrene, such as ring expansion or insertion reactions.

Cycloaddition Reactions: The azide group is a classic 1,3-dipole and can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes, to form triazoles. researchgate.net DFT calculations are used to model these reaction pathways, determining whether the reaction is concerted or stepwise and predicting the regioselectivity (i.e., which isomer of the triazole is preferentially formed). Transition state analysis can explain the observed product ratios by comparing the activation barriers of the competing pathways. numberanalytics.com

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Thermal Decomposition to Nitrene | DFT (B3LYP/6-31G) | ~25-30 | Energy barrier to initiate nitrene formation. |

| [3+2] Cycloaddition with Propyne (1,4-isomer TS) | DFT (B3LYP/6-31G) | ~15-20 | Barrier to form the 1,4-disubstituted triazole. |

| [3+2] Cycloaddition with Propyne (1,5-isomer TS) | DFT (B3LYP/6-31G*) | ~18-23 | Barrier to form the 1,5-disubstituted triazole; comparison explains regioselectivity. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. researchgate.netarxiv.org

For Ethanone, 1-(3-azidophenyl)-, MD simulations can be used to:

Explore Conformational Space: The molecule has rotational freedom around the bond connecting the acetyl group to the phenyl ring and the bond connecting the azide group to the ring. MD simulations at various temperatures can explore the accessible conformations and the energy barriers between them. nih.gov This is particularly useful for understanding the molecule's flexibility and average shape in solution.

Study Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), MD can reveal how the solvent organizes around the solute and how hydrogen bonding or other non-covalent interactions influence its conformation and reactivity.

Analyze Interactions with Biomolecules: If 1-(3-azidophenyl)ethanone or its derivatives are studied as inhibitors or labeling agents for a protein, MD simulations can model the binding process. These simulations can predict the preferred binding pose within a protein's active site, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (where applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. sciencepublishinggroup.comnih.gov These models are then used to predict the activity of new, unsynthesized compounds, guiding the design of more potent or selective molecules. nih.govmdpi.com

A QSAR study on derivatives of Ethanone, 1-(3-azidophenyl)- would be applicable if a dataset of such compounds with measured biological activity (e.g., enzyme inhibition, antimicrobial activity) were available. The process involves:

Generating Descriptors: For each derivative in the series, a set of numerical parameters, or "molecular descriptors," is calculated. These can include electronic (e.g., atomic charges from DFT), steric (e.g., molecular volume), and hydrophobic (e.g., logP) descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that relates a selection of descriptors to the observed activity. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds. mdpi.com

For example, a hypothetical QSAR model for antifungal derivatives might take the form:

log(EC₅₀) = c₀ + c₁(Dipole Moment) + c₂(LUMO) + c₃(Molecular Surface Area)

Such a model could reveal that high antifungal activity is correlated with a low LUMO energy and a specific range of molecular sizes, providing a clear strategy for designing improved analogs.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule. nih.gov These predictions are a powerful tool for validating both the computational model and the experimental structure determination.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. The resulting predicted IR spectrum can be compared with an experimental spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement, aiding in the assignment of complex spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated by computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. Comparing the predicted NMR spectrum with the experimental one can confirm the molecular structure and help resolve ambiguous assignments.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is an extension of DFT used to calculate the energies of electronic excitations. nih.gov This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, providing insight into the electronic transitions responsible for the molecule's color or light-absorbing properties.

In all cases, the close agreement between predicted and experimental spectra provides strong evidence that the calculated minimum-energy structure is a true representation of the molecule.

Future Perspectives and Emerging Research Directions

Exploration of Novel Reactivity Modes and Unprecedented Transformations